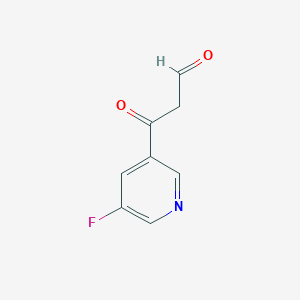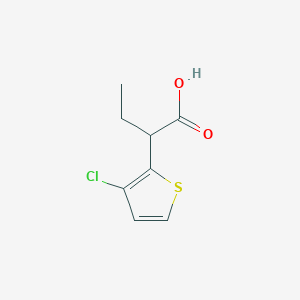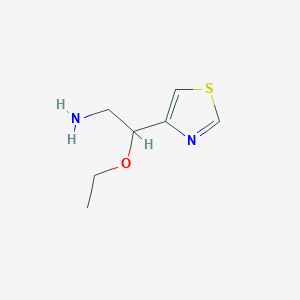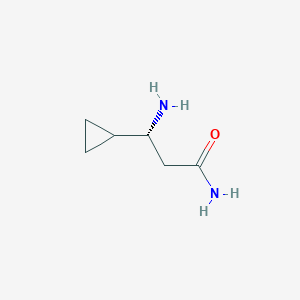![molecular formula C11H17NO2 B15273901 Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B15273901.png)
Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[2.2.1]heptane ring system fused to a pyrrolidine ring, with a carboxylic acid functional group attached. The spirocyclic nature of the compound imparts significant rigidity and unique stereochemical properties, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the Diels-Alder reaction, followed by cyclization and functional group transformations. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to other functional groups like aldehydes or ketones.
Reduction: Reduction of the carboxylic acid to primary alcohols.
Substitution: Nucleophilic substitution reactions at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may involve strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces primary alcohols.
科学研究应用
Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying stereochemical effects.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine]: Similar spirocyclic structure but with different functional groups.
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic frameworks but lacking the spirocyclic connection.
Spirocyclic compounds: General class of compounds with spirocyclic structures, such as spiro[4.5]decane.
Uniqueness
Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid stands out due to its specific combination of a spirocyclic framework and a carboxylic acid functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
spiro[bicyclo[2.2.1]heptane-2,4'-pyrrolidine]-3'-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c13-10(14)9-5-12-6-11(9)4-7-1-2-8(11)3-7/h7-9,12H,1-6H2,(H,13,14) |
InChI 键 |
NUKTXVSFKNCGCA-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1CC23CNCC3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


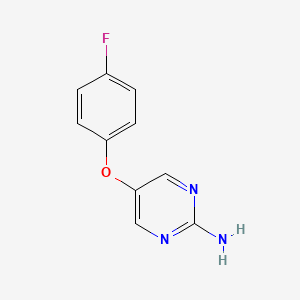
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15273846.png)
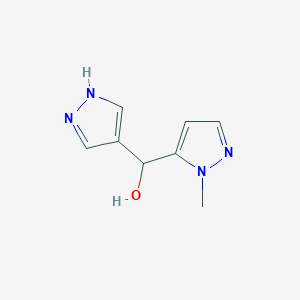
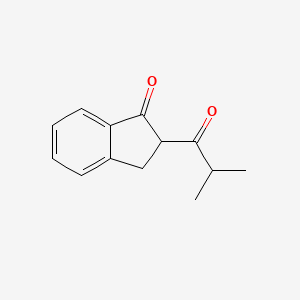
![1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15273861.png)
![5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine](/img/structure/B15273869.png)
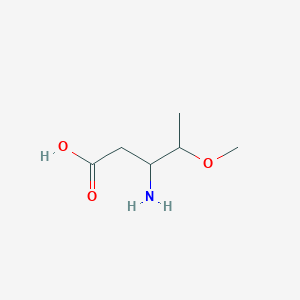
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B15273878.png)
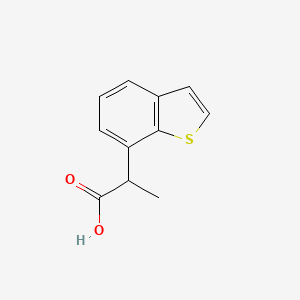
![N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15273894.png)
